molecular formula C19H20N2O3 B391764 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 302344-63-4

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B391764
CAS RN: 302344-63-4
M. Wt: 324.4g/mol
InChI Key: CBMJBNCXWAAMBS-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound with the linear formula C21H16N2O2 . It has a molecular weight of 328.374 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Crystal Structure Analysis

  • X-Ray Diffraction Studies: Compounds similar to 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been synthesized and analyzed using X-ray diffraction techniques. These studies provide insights into the crystal structures of such compounds, revealing details like boat conformations of the pyran ring and the stabilization of crystal structures through N-H…O and N-H…N hydrogen bonds (Sharma et al., 2015).

Antimicrobial Applications

  • Synthesis of Nucleoside Analogues

    A compound closely related to 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been used to synthesize S-nucleoside and C-nucleoside analogues. These new compounds exhibit antimicrobial activities, highlighting the potential of these carbonitrile derivatives in developing antibacterial and antifungal agents (Ghoneim et al., 2014).

  • Antibacterial and Antifungal Activity

    Various derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile, including compounds structurally similar to the one , have been synthesized and tested for their antibacterial effects against several pathogenic bacterial strains. These studies have shown promising results, indicating the potential of these derivatives as new antibacterial drugs (Moshafi et al., 2016).

Catalytic and Synthetic Applications

  • Green Synthesis

    Techniques for synthesizing derivatives of 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been developed using green catalysts. These methods emphasize environmental sustainability and have applications in producing compounds with anti-inflammatory activity (Chavan et al., 2021).

  • Use in Multicomponent Reactions

    The compound has been used in multicomponent one-pot syntheses, demonstrating its utility in creating diverse molecular structures. This method is efficient and convenient for producing derivatives with potential antimicrobial activity (Rao et al., 2018).

  • Electrocatalytic Applications

    Derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile are obtained through electrocatalytic multicomponent transformations. This method offers a simple, mild, and efficient procedure for the synthesis of these derivatives (Vafajoo et al., 2014).

Mechanism of Action

The compound has been described as a GSK-3β independent Wnt/β-catenin activator . It was reported to attenuate liver injury and improve survival after hepatic ischemia/reperfusion .

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-5-4-6-12(7-11)23-3/h4-7,16H,8-9,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMJBNCXWAAMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116891
Record name 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS RN

302344-63-4
Record name 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302344-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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